Methyl 4-chloro-2-methylphenoxyacetate

Description

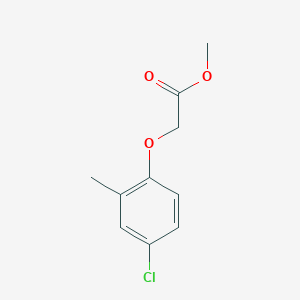

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(4-chloro-2-methylphenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3/c1-7-5-8(11)3-4-9(7)14-6-10(12)13-2/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWERIRLJUWTNDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)OCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60179100 | |

| Record name | MCPA-methyl [ISO] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60179100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2436-73-9 | |

| Record name | MCPA methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2436-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | MCPA-methyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002436739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MCPA-methyl [ISO] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60179100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl (4-chloro-2-methylphenoxy)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.664 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MCPA-METHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CM4042HZ0O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of Methyl 4-chloro-2-methylphenoxyacetate

An In-Depth Technical Guide to the

Abstract

This technical guide provides a comprehensive overview of the synthesis of Methyl 4-chloro-2-methylphenoxyacetate, a methyl ester derivative of the widely used phenoxy herbicide 4-chloro-2-methylphenoxyacetic acid (MCPA).[1][2] This document is intended for researchers, chemists, and professionals in drug development and agrochemical synthesis. It delineates the core chemical principles, detailed step-by-step experimental protocols, analytical characterization methods, and critical safety considerations. The synthesis is presented as a two-stage process: the initial formation of the MCPA backbone via Williamson ether synthesis, followed by Fischer esterification to yield the final methyl ester. The causality behind experimental choices is explained to provide a deeper understanding of the synthetic strategy.

Introduction and Significance

This compound (MCPA-methyl) is a chemical derivative of MCPA, a selective, systemic herbicide developed in the 1940s to control broadleaf weeds in cereal crops and pastures.[1] Like its parent acid, MCPA-methyl functions as a synthetic auxin, a plant growth hormone that causes uncontrolled and fatal growth in susceptible plant species.[1][3] The esterification of MCPA to its methyl form alters its physicochemical properties, such as solubility and volatility, which can influence its formulation, environmental fate, and biological uptake.

Understanding the synthesis of this compound is crucial for the development of novel herbicide formulations, for conducting metabolic and environmental degradation studies, and for the synthesis of analytical standards required for residue monitoring.[4][5] This guide provides a robust and validated framework for the laboratory-scale synthesis of high-purity this compound.

Core Synthetic Strategy and Mechanistic Insights

The synthesis of this compound is efficiently achieved through a two-step process. This strategy ensures high yields and purity by first constructing the core phenoxyacetic acid structure and then modifying the carboxylic acid functional group.

Step 1: Williamson Ether Synthesis of 4-chloro-2-methylphenoxyacetic acid (MCPA)

The foundational step is the formation of the ether linkage, a classic example of the Williamson ether synthesis.[6][7][8] This reaction is a versatile and reliable method for preparing both symmetrical and asymmetrical ethers.[9][10]

-

Mechanism: The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[8][10] First, the phenolic proton of 4-chloro-2-methylphenol is abstracted by a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to form a highly nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic α-carbon of chloroacetic acid, displacing the chloride leaving group and forming the characteristic ether bond of the phenoxyacetate structure.[6][7] The choice of a strong base is critical as phenols are significantly more acidic than aliphatic alcohols, allowing for near-complete deprotonation and maximizing the concentration of the active nucleophile.[6]

Step 2: Fischer Esterification to this compound

With the MCPA backbone successfully synthesized, the second step involves the conversion of the carboxylic acid moiety into a methyl ester. The Fischer esterification is the most direct and common method for this transformation.

-

Mechanism: This reaction is an acid-catalyzed nucleophilic acyl substitution. A strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄), protonates the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the weakly nucleophilic methanol. A tetrahedral intermediate is formed, and following a series of proton transfers, a molecule of water is eliminated, and the carbonyl is reformed. The final deprotonation of the ester yields the product, this compound, and regenerates the acid catalyst. The reaction is reversible, and therefore, using an excess of methanol as the solvent is a common strategy to drive the equilibrium towards the product side, in accordance with Le Châtelier's principle.[11]

Overall Synthesis Pathway

Caption: Figure 1: Two-Step Synthesis of MCPA-Methyl

Detailed Experimental Protocols

Safety Precaution: All procedures must be performed in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory.[12] The starting materials and products are hazardous; consult the Safety Data Sheets (SDS) before commencing work.[13][14]

Protocol 1: Synthesis of 4-chloro-2-methylphenoxyacetic acid (MCPA)

This protocol is adapted from established Williamson ether synthesis procedures.[6][7]

Table 1: Reagents for MCPA Synthesis

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

|---|---|---|---|

| 4-chloro-2-methylphenol | 142.58 | 10.0 g | 0.070 |

| Sodium Hydroxide (NaOH) | 40.00 | 6.0 g | 0.150 |

| Chloroacetic Acid | 94.50 | 7.9 g | 0.084 |

| Deionized Water | 18.02 | 50 mL | - |

| 6M Hydrochloric Acid (HCl) | - | ~25 mL | - |

Procedure:

-

Base Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 6.0 g of sodium hydroxide in 30 mL of deionized water. Allow the solution to cool to room temperature.

-

Phenoxide Formation: To the cooled NaOH solution, add 10.0 g of 4-chloro-2-methylphenol. Stir the mixture until the phenol is completely dissolved, forming the sodium 4-chloro-2-methylphenoxide salt.

-

Nucleophilic Substitution: In a separate beaker, dissolve 7.9 g of chloroacetic acid in 20 mL of deionized water. Add this solution to the flask containing the phenoxide.

-

Reaction: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Maintain reflux for 90 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Precipitation: After the reaction is complete, cool the flask to room temperature in an ice bath. Slowly and carefully acidify the reaction mixture by adding 6M HCl dropwise while stirring. Extensive foaming may occur initially. Continue adding acid until the solution is strongly acidic (pH ~1-2, check with litmus paper). A white precipitate of MCPA will form.[6]

-

Isolation: Cool the mixture thoroughly in the ice bath to maximize precipitation. Collect the crude solid product by vacuum filtration using a Büchner funnel.

-

Purification: Wash the filter cake with two portions of cold deionized water. Recrystallize the crude product from a minimal amount of hot water to obtain pure, crystalline MCPA.[7] Dry the purified product in a vacuum oven. The expected melting point is 114-118 °C.

Protocol 2:

Table 2: Reagents for MCPA-Methyl Synthesis

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

|---|---|---|---|

| MCPA (from Protocol 1) | 200.62 | 10.0 g | 0.050 |

| Methanol | 32.04 | 100 mL | ~2.47 |

| Sulfuric Acid (conc.) | 98.08 | 1 mL | ~0.018 |

| Saturated NaHCO₃ (aq) | - | 50 mL | - |

| Diethyl Ether | - | 100 mL | - |

| Brine (Saturated NaCl) | - | 30 mL | - |

| Anhydrous MgSO₄ | - | ~5 g | - |

Procedure:

-

Reaction Setup: Place 10.0 g of the purified MCPA from the previous step into a 250 mL round-bottom flask with a magnetic stir bar. Add 100 mL of methanol.

-

Catalyst Addition: While stirring, carefully add 1 mL of concentrated sulfuric acid to the mixture.

-

Reaction: Attach a reflux condenser and heat the mixture to reflux for 3-4 hours. Monitor the reaction's completion by TLC (disappearance of the starting carboxylic acid).

-

Work-up and Neutralization: Cool the reaction mixture to room temperature. Slowly pour the mixture into a separatory funnel containing 100 mL of cold deionized water.

-

Extraction: Extract the aqueous mixture with two 50 mL portions of diethyl ether. Combine the organic layers.

-

Washing: Wash the combined organic layer sequentially with 50 mL of saturated sodium bicarbonate (NaHCO₃) solution (vent frequently to release CO₂), and then with 30 mL of brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter to remove the drying agent, and remove the solvent (diethyl ether) using a rotary evaporator.

-

Purification: The resulting crude oil can be purified by vacuum distillation (boiling point ~127 °C at 3 mmHg) to yield the pure this compound as a colorless liquid or low-melting solid.[15]

Experimental Workflow Diagram

Caption: Figure 2: Step-by-step experimental workflow.

Characterization and Quality Control

Rigorous analytical validation is essential to confirm the structure and purity of the synthesized this compound.

Table 3: Key Analytical Data for Product Validation

| Technique | Parameter | Expected Result/Observation |

|---|---|---|

| Appearance | Physical State | Colorless liquid or low-melting solid (M.P. 18 °C).[15] |

| ¹H NMR | Chemical Shifts (δ) | Singlet ~3.7 ppm (O-CH₃, 3H); Singlet ~4.6 ppm (O-CH₂-C=O, 2H); Singlet ~2.2 ppm (Ar-CH₃, 3H); Multiplets ~6.7-7.2 ppm (Aromatic protons, 3H). |

| ¹³C NMR | Chemical Shifts (δ) | ~169 ppm (C=O); ~153 ppm (Ar-C-O); ~130, 128, 126, 125 ppm (Aromatic C); ~65 ppm (O-CH₂); ~52 ppm (O-CH₃); ~16 ppm (Ar-CH₃). |

| IR Spectroscopy | Wavenumbers (cm⁻¹) | ~1750-1735 cm⁻¹ (C=O ester stretch); ~1250-1100 cm⁻¹ (C-O ether & ester stretch); ~3050-3000 cm⁻¹ (Aromatic C-H stretch); ~2950 cm⁻¹ (Aliphatic C-H stretch). |

| Mass Spectrometry | m/z | Molecular Ion [M]⁺ at ~214.6 g/mol .[16] Characteristic fragmentation pattern including loss of the methoxy group (-OCH₃). |

| Chromatography | UPLC-MS/MS | A single sharp peak at the expected retention time with confirmation by mass-to-charge ratio, suitable for trace-level quantification.[4][17] |

Safety, Handling, and Environmental Considerations

-

Hazard Profile: 4-chloro-2-methylphenoxyacetic acid and its esters are harmful if swallowed and can cause serious eye damage and skin irritation.[12][14] The International Agency for Research on Cancer (IARC) has classified chlorophenoxy herbicides as possibly carcinogenic to humans (Group 2B).[14]

-

Handling: Always handle these compounds in a chemical fume hood.[12] Avoid inhalation of dust or vapors and prevent all personal contact.[14] In case of accidental exposure, follow the first-aid measures outlined in the SDS.

-

Environmental Impact: MCPA and its derivatives are very toxic to aquatic life with long-lasting effects.[12][13][14] Care must be taken to prevent release into the environment. While MCPA is known to be biodegradable in soil, its mobility can pose a risk to groundwater.[1]

-

Waste Disposal: All chemical waste, including residual reaction mixtures and contaminated materials, must be collected in properly labeled containers and disposed of as hazardous waste according to institutional, local, and national regulations. Do not discharge into drains or the environment.

References

- Vertex AI Search Result. The Williamson Ether Synthesis.

- Wikipedia. MCPA.

- ScienceDirect.

- Vertex AI Search Result. Experiment 06 Williamson Ether Synthesis.

- Tokyo Chemical Industry UK Ltd.

- Google Patents. CN101941903B - Method for producing 2-methyl-4-MCPA.

- Apollo Scientific.

- Vertex AI Search Result. mcpa.pdf.

- CP Lab Safety.

- Google Patents.

- Google Patents. PL211851B1 - Comprehensive process for the preparation of 4-chloro-2-methylphenoxyacetic acid.

- ResearchGate. Determination of the herbicide 4-chloro-2-methylphenoxyacetic acid and its main metabolite, 4-chloro-2-methylphenol in water and soil by liquid chromatography-electrospray tandem mass spectrometry.

- Vertex AI Search Result. Williamson Ether Synthesis.

- Google Patents. CN102295561A - Preparation method of 2-ethylhexyl (4-chloro-2-methylphenoxy)

- Santa Cruz Biotechnology.

- Sigma-Aldrich. SAFETY DATA SHEET - 4-Chloro-2-methylphenoxyacetic acid.

- Inchem. MCPA (257) First draft prepared by Dr. Yibing He.

- Chemistry LibreTexts. Williamson Ether Synthesis.

- Google Patents.

- Master Organic Chemistry. The Williamson Ether Synthesis.

- Toxicological Review. A new approach to determination of the herbicide 2-methyl-4-chlorophenoxyacetic acid in soil.

- ResearchGate. (PDF) Determination of (4-chloro-2-methyl-phenoxy)

- Google Patents. EP0539462A1 - A method for preparing 4-chloro-2-methylphenoxyalkanoic acids.

- CORE. DEVELOPMENT OF A SYNTHETIC ROUTE TO THE ACTIVE INGREDIENT OF AN AGRICULTURAL HERBICIDE.

- NIST WebBook. Acetic acid, (4-chloro-2-methylphenoxy)-, methyl ester.

- ResearchGate. (PDF) Kinetics Study of Esterification Reaction of 2-Methyl-4-Chlorophenoxyacetic Acid (MCPA Acid).

- JOCPR.

- Chemdad. (4-chloro-2-methylphenoxy)acetic acid methyl ester.

- PubChem. (4-chloro-2-Methylphenoxy)acetic acid.

Sources

- 1. MCPA - Wikipedia [en.wikipedia.org]

- 2. (4-chloro-2-Methylphenoxy)acetic acid | C9H9ClO3 | CID 7204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fao.org [fao.org]

- 4. Determination of 4-chloro-2-methylphenoxyacetic acid residues in sediment using solid phase extraction and ultra-performance liquid chromatography-tandem mass spectrometry [nyxxb.cn]

- 5. researchgate.net [researchgate.net]

- 6. The Williamson Ether Synthesis [cs.gordon.edu]

- 7. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. gold-chemistry.org [gold-chemistry.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. researchgate.net [researchgate.net]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. This compound | 2436-73-9 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 14. datasheets.scbt.com [datasheets.scbt.com]

- 15. (4-CHLORO-2-METHYLPHENOXY)ACETIC ACID METHYL ESTER Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 16. Acetic acid, (4-chloro-2-methylphenoxy)-, methyl ester [webbook.nist.gov]

- 17. A new approach to determination of the herbicide 2-methyl-4-chlorophenoxyacetic acid in soil - Grechina - Toxicological Review [rjpbr.com]

(4-chloro-2-methylphenoxy)acetic acid methyl ester chemical properties

An In-depth Technical Guide to the Chemical Properties of (4-chloro-2-methylphenoxy)acetic acid methyl ester

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical properties of (4-chloro-2-methylphenoxy)acetic acid methyl ester (CAS No. 2436-73-9), a significant derivative of the widely used phenoxy herbicide MCPA. Designed for researchers, scientists, and professionals in drug development and environmental science, this document delves into the compound's molecular structure, physicochemical characteristics, synthesis, reactivity, and analytical methodologies. By integrating established data with practical insights, this guide serves as an essential resource for understanding and working with this compound.

Introduction

(4-chloro-2-methylphenoxy)acetic acid methyl ester, also known as MCPA-methyl, is the methyl ester derivative of (4-chloro-2-methylphenoxy)acetic acid (MCPA), a systemic post-emergence herbicide developed in the 1940s.[1] MCPA itself is used extensively to control broadleaf weeds in various agricultural and non-agricultural settings.[2][3] The esterification of MCPA to its methyl form alters its physicochemical properties, such as solubility and volatility, which can influence its application, environmental fate, and analytical detection. Understanding the specific chemical properties of MCPA-methyl is therefore critical for its synthesis, formulation, and for the accurate assessment of its environmental and toxicological profile. This guide provides a detailed examination of these properties, grounded in authoritative data.

Chemical Identity and Molecular Structure

Correctly identifying a chemical compound is the foundation of all scientific investigation. MCPA-methyl is unambiguously identified by its CAS Registry Number, molecular formula, and structure.

-

Product Name: (4-chloro-2-methylphenoxy)acetic acid methyl ester

-

CAS Registry Number: 2436-73-9[4]

-

Molecular Formula: C₁₀H₁₁ClO₃[5]

-

Molecular Weight: 214.65 g/mol

-

Synonyms: MCPA methyl ester, Methyl (4-chloro-2-methylphenoxy)acetate, 2-Methyl-4-chlorophenoxyacetic acid methyl ester, MCPA-methyl[4][5]

The molecular architecture consists of a 4-chloro-2-methylphenol group linked to an acetic acid methyl ester via an ether bond. This structure is fundamental to its chemical behavior and biological activity.

Caption: Molecular structure of (4-chloro-2-methylphenoxy)acetic acid methyl ester.

Physicochemical Properties

The physical and chemical properties of MCPA-methyl dictate its behavior in various matrices, its storage requirements, and its environmental distribution. These properties are summarized in the table below.

| Property | Value | Source(s) |

| Appearance | Colorless, neat liquid | [6] |

| Melting Point | 18 °C | [7] |

| Boiling Point | 127 °C at 3 mmHg; 284.0 °C at 760 mmHg | [7] |

| Density | 1.23 g/cm³ | [7] |

| Flash Point | 18 °C; 115.1 °C | [7] |

| Vapor Pressure | 0.000996 mmHg at 25°C | |

| Refractive Index (n20/D) | 1.52 - 1.53 | |

| Solubility | Slightly soluble in Chloroform and Methanol | [6] |

| LogP (Octanol-Water Partition Coefficient) | 2.56 | [7] |

| Storage Temperature | 0-6°C | [6] |

Note: Discrepancies in values (e.g., Flash Point) may arise from different experimental conditions or sources.

Synthesis and Manufacturing

MCPA-methyl is not typically synthesized directly but is prepared from its parent compound, MCPA. The most common and straightforward method is the Fischer esterification of (4-chloro-2-methylphenoxy)acetic acid with methanol in the presence of an acid catalyst.

Protocol: Fischer Esterification of MCPA

-

Reactant Preparation: (4-chloro-2-methylphenoxy)acetic acid is dissolved in an excess of methanol, which serves as both a reactant and the solvent.

-

Catalysis: A strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄), is added dropwise to the solution. The catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.

-

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of methanol attacks the electrophilic carbonyl carbon.

-

Proton Transfer & Water Elimination: A series of proton transfers occurs, leading to the formation of a good leaving group (water). The elimination of a water molecule and subsequent deprotonation yields the final product, MCPA-methyl.

-

Reaction Conditions: The reaction is typically heated under reflux to increase the reaction rate.

-

Purification: After the reaction is complete, the excess methanol is removed by distillation. The crude product is then purified, often through liquid-liquid extraction and subsequent distillation, to remove the catalyst and any unreacted starting material.

Caption: General workflow for the synthesis of MCPA-methyl via Fischer esterification.

Chemical Reactivity and Stability

-

Stability: MCPA-methyl is stable under normal storage conditions, particularly when kept in a closed container at cool temperatures (0-6°C) to prevent volatilization and degradation.[6]

-

Reactivity: The primary reaction of concern is hydrolysis. The ester linkage is susceptible to cleavage in the presence of water, especially under acidic or basic conditions, which reverts the compound to its parent acid (MCPA) and methanol. This hydrolysis is a critical process in its environmental degradation pathway.[8][9]

-

Materials to Avoid: Contact with strong oxidizing agents and acids should be avoided to prevent vigorous, potentially hazardous reactions.[8]

-

Hazardous Decomposition: Thermal decomposition, such as during a fire, may release toxic and corrosive gases, including hydrogen chloride, oxides of nitrogen, and carbon oxides.[8]

Analytical Methodologies

Accurate detection and quantification of MCPA-methyl are essential for residue analysis, environmental monitoring, and quality control. Several analytical techniques are employed for this purpose.

Spectroscopic Analysis

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) is a powerful tool for identifying MCPA-methyl. The resulting mass spectrum shows a characteristic fragmentation pattern and a molecular ion peak corresponding to its molecular weight, confirming its identity.[4] The NIST WebBook provides reference mass spectra for this compound.[4]

-

Infrared (IR) Spectroscopy: The IR spectrum of MCPA-methyl displays characteristic absorption bands corresponding to its functional groups. Key peaks include those for the C=O stretch of the ester, the C-O ether linkage, and vibrations associated with the substituted aromatic ring.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to elucidate the structure by showing the chemical shifts and splitting patterns of the different protons in the molecule, such as those on the aromatic ring, the methyl group, the methylene bridge, and the ester methyl group.[11]

Chromatographic Separation

-

Gas Chromatography (GC): Due to its volatility, GC is an excellent method for the analysis of MCPA-methyl. It is often coupled with a mass spectrometer (GC-MS) for highly sensitive and selective detection.[12] This technique is frequently used for determining herbicide residues in environmental samples like soil and water.[12]

-

High-Performance Liquid Chromatography (HPLC): While GC is well-suited for the ester, HPLC is commonly used for the analysis of the parent acid, MCPA, which is less volatile.[3][13] Analysis of MCPA-methyl can also be performed using HPLC with an appropriate column and mobile phase.

Sources

- 1. MCPA - Wikipedia [en.wikipedia.org]

- 2. EXTOXNET PIP - MCPA [extoxnet.orst.edu]

- 3. (4-chloro-2-Methylphenoxy)acetic acid | C9H9ClO3 | CID 7204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Acetic acid, (4-chloro-2-methylphenoxy)-, methyl ester [webbook.nist.gov]

- 5. MCPA methyl ester | C10H11ClO3 | CID 17089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (4-CHLORO-2-METHYLPHENOXY)ACETIC ACID METHYL ESTER Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. Methyl (4-chloro-2-methylphenoxy)acetate | CAS#:2436-73-9 | Chemsrc [chemsrc.com]

- 8. assets.greenbook.net [assets.greenbook.net]

- 9. adama.com [adama.com]

- 10. Acetic acid, (4-chloro-2-methylphenoxy)-, methyl ester [webbook.nist.gov]

- 11. (4-CHLORO-2-METHYLPHENOXY)ACETIC ACID METHYL ESTER(2436-73-9) 1H NMR [m.chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Mechanism of action of Methyl 4-chloro-2-methylphenoxyacetate

An In-depth Technical Guide to the Molecular Mechanism of Action of Methyl 4-chloro-2-methylphenoxyacetate (MCPA)

Introduction: The Duality of a Growth Regulator

This compound (MCPA) is a potent, selective, and systemic post-emergence herbicide belonging to the phenoxyacetic acid family.[1][2] First introduced in the 1940s, it has become a cornerstone in modern agriculture for the control of broadleaf (dicotyledonous) weeds in monocotyledonous crops such as cereals, pastures, and turfgrasses.[1][3][4] The efficacy of MCPA lies in its ability to act as a synthetic mimic of the natural plant hormone indole-3-acetic acid (IAA), the principal auxin in plants.[3][4][5] However, unlike endogenous IAA which is tightly regulated, MCPA is more persistent and, when applied exogenously, induces a state of uncontrolled and unsustainable growth, leading to the death of susceptible species.[3][5] This guide provides a detailed examination of the molecular cascade initiated by MCPA, from receptor perception to the terminal phytotoxic effects.

Core Mechanism: Hijacking the Auxin Signaling Pathway

The herbicidal action of MCPA is not a result of a single toxic event but rather the catastrophic disruption of multiple, normally coordinated growth processes.[6] This disruption begins when MCPA overwhelms the plant's natural auxin signaling pathway. The molecule is readily absorbed through the leaves and roots and is translocated via the phloem to the plant's meristematic tissues—the active growth regions where its effects are most pronounced.[3][4][6][7]

The central dogma of auxin action, which MCPA exploits, is a derepression mechanism. At basal auxin levels, a family of transcriptional repressor proteins known as Auxin/Indole-3-Acetic Acid (Aux/IAA) proteins bind to and inhibit Auxin Response Factors (ARFs), which are the transcription factors that activate auxin-responsive genes.[8][9][10] The herbicidal effect of MCPA is triggered by its ability to promote the rapid and wholesale destruction of these Aux/IAA repressors.

The Signaling Cascade: A Step-by-Step Molecular Breakdown

The lethal action of MCPA unfolds through a precise, three-step signaling cascade within the nucleus of the plant cell.

1. Perception and Co-Receptor Assembly: The primary site of action for MCPA is the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) family of proteins .[9][11] These F-box proteins are components of a larger E3 ubiquitin ligase complex known as SCFTIR1/AFB.[11][12] MCPA acts as a 'molecular glue', binding to a pocket on the TIR1/AFB protein and, in doing so, stabilizing the interaction between TIR1/AFB and an Aux/IAA repressor protein.[11][12][13] This results in the formation of a stable ternary co-receptor complex: TIR1/AFB–MCPA–Aux/IAA .[11] Different combinations of TIR1/AFB and Aux/IAA proteins can form co-receptors with varying affinities for different auxinic compounds, which contributes to the complexity and differential responses seen in plants.[10][14]

2. Ubiquitination and Proteasomal Degradation: The formation of this ternary complex is the critical trigger for the destruction of the Aux/IAA repressor. The SCFTIR1/AFB complex functions to attach multiple ubiquitin molecules to the Aux/IAA protein, a process known as polyubiquitination.[11][15] This polyubiquitin chain acts as a tag, marking the Aux/IAA protein for targeted degradation by the 26S proteasome , the cell's primary machinery for protein disposal.[11][15][16]

3. Transcriptional Derepression and Gene Activation: With the Aux/IAA repressors eliminated, the Auxin Response Factors (ARFs) are liberated.[9][11] These ARFs are now free to bind to specific DNA sequences, known as auxin-responsive elements (AuxREs), located in the promoter regions of hundreds of downstream genes.[9] This leads to a massive, unregulated wave of transcription of genes involved in cell division, expansion, and differentiation.

The following diagram illustrates this core signaling pathway.

Caption: Core signaling pathway of MCPA action.

Physiological Consequences and Phytotoxicity

The massive activation of auxin-responsive genes creates a state of hormonal chaos. This leads to a cascade of physiological and morphological aberrations in susceptible plants:

-

Uncontrolled Cell Growth: The plant undergoes rapid, disorganized, and unsustainable cell division and elongation, particularly in meristematic tissues.[1][4][7]

-

Hormonal Imbalance: The auxin overload stimulates the biosynthesis of other plant hormones, notably ethylene and abscisic acid (ABA), which contribute to senescence, tissue decay, and stress responses.[5][17]

-

Visible Symptoms: Macroscopically, these cellular disruptions manifest as twisting and curling of stems and petioles (epinasty), leaf malformation and withering, and ultimately, systemic tissue necrosis and plant death.[3][5]

The table below summarizes the key molecular players involved in the MCPA mechanism of action.

| Component | Class | Role in MCPA Action |

| MCPA | Synthetic Auxin | Mimics endogenous auxin (IAA) to initiate the signaling cascade. |

| TIR1/AFB | F-box Protein | Acts as the co-receptor that directly binds MCPA.[12][16] |

| SCF Complex | E3 Ubiquitin Ligase | The larger complex that facilitates the ubiquitination of Aux/IAA proteins.[8][11] |

| Aux/IAA | Transcriptional Repressor | The protein targeted for degradation. Its destruction is the key derepression step.[15][18] |

| 26S Proteasome | Protein Complex | The cellular machinery that degrades the ubiquitinated Aux/IAA proteins.[11][16] |

| ARF | Transcription Factor | Becomes active upon Aux/IAA degradation to turn on auxin-responsive genes.[8][9] |

Experimental Protocols for Mechanistic Validation

Understanding the molecular action of MCPA relies on specific, verifiable experimental workflows. The following protocols are foundational for dissecting this pathway.

Protocol 1: In Vitro Analysis of Co-Receptor Binding via Surface Plasmon Resonance (SPR)

Objective: To quantitatively measure the binding affinity of MCPA in facilitating the TIR1–Aux/IAA interaction.

Methodology:

-

Protein Expression and Purification: Express and purify recombinant TIR1/AFB and a specific Aux/IAA protein (e.g., IAA7) from E. coli or an insect cell system.

-

Chip Immobilization: Covalently immobilize one of the purified proteins (e.g., TIR1) onto the surface of an SPR sensor chip.

-

Analyte Preparation: Prepare a series of dilutions of the second protein (Aux/IAA) in a running buffer, both with and without a constant, saturating concentration of MCPA.

-

Binding Assay: Inject the analyte solutions sequentially over the sensor chip surface. The formation of the TIR1-MCPA-Aux/IAA complex on the chip surface causes a change in the refractive index, which is measured in real-time as a response unit (RU).

-

Data Analysis: Fit the resulting sensorgrams to a kinetic binding model to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD). A lower KD in the presence of MCPA confirms its role in stabilizing the complex.[19]

Protocol 2: Analysis of Aux/IAA Degradation in a Protoplast Transient Assay

Objective: To visually and quantitatively confirm that MCPA induces the degradation of Aux/IAA proteins.

Methodology:

-

Plasmid Construction: Create two plasmid constructs:

-

A driver construct expressing an Aux/IAA protein fused to a fluorescent reporter (e.g., Aux/IAA7-GFP) under a constitutive promoter (e.g., 35S).

-

A reporter construct containing the auxin-responsive promoter DR5 driving the expression of a quantifiable enzyme (e.g., luciferase).

-

-

Protoplast Isolation and Transformation: Isolate protoplasts from a susceptible plant species (e.g., Arabidopsis thaliana) and co-transform them with both plasmid constructs using a PEG-mediated method.

-

MCPA Treatment: Divide the transformed protoplast population into a control group (treated with solvent) and an experimental group (treated with a known concentration of MCPA).

-

Data Acquisition:

-

Microscopy: After a set incubation period (e.g., 2-4 hours), visualize the protoplasts using fluorescence microscopy. A significant reduction in GFP signal in the MCPA-treated group indicates degradation of the Aux/IAA7-GFP fusion protein.

-

Luminometry: Lyse the protoplasts and measure luciferase activity using a luminometer. A significant increase in luminescence in the MCPA-treated group confirms the activation of the DR5 promoter, a direct consequence of Aux/IAA degradation.

-

The workflow for this type of gene expression analysis is depicted below.

Caption: Workflow for a protoplast transient assay.

Conclusion and Future Perspectives

The mechanism of action of MCPA is a classic example of herbicide design that masterfully exploits a plant's endogenous regulatory systems. By acting as a persistent and unregulated mimic of auxin, MCPA initiates a fatal signaling cascade centered on the SCFTIR1/AFB-mediated degradation of Aux/IAA transcriptional repressors. This leads to a massive derepression of auxin-responsive genes, culminating in uncontrolled growth and the death of the target weed.

While this core pathway is well-established, ongoing research continues to explore the nuances of this system. A critical area of investigation is the molecular basis of herbicide resistance. Some weed populations have evolved resistance to synthetic auxins through mutations in the target pathway, such as alterations in ARF or Aux/IAA genes that prevent the lethal signaling cascade from proceeding.[9][10] A deeper understanding of these resistance mechanisms is paramount for developing sustainable weed management strategies and designing the next generation of herbicidal compounds.

References

- MCPA - Wikipedia. Wikipedia. [Link]

- MCPA - Active Ingredient Page. Chemical Warehouse. [Link]

- Grossmann, K. (2009). Auxin herbicides: current status of mechanism and mode of action. Pest Management Science, 66(2), 113-120. [Link]

- How MCPA Enhances Weed Control in Modern Agriculture. (2025). Source Not Available.

- Pinto, A. P., et al. (2015). Auxinic herbicides, mechanisms of action, and weed resistance: A look into recent plant science advances. SciELO. [Link]

- MCPA 750 - Apparent Ag. Apparent Ag. [Link]

- MCPA (257) First draft prepared by Dr. Yibing He. FAO. [Link]

- Pinto, A. P., et al. (2015). Auxinic herbicides, mechanisms of action, and weed resistance. Planta Daninha, 33(3). [Link]

- Synthetic Auxins / Herbicide Symptoms Tool.

- Aicklen, C., et al. (2025). Determination of the Mechanisms of MCPA Resistance in Amaranthus powellii. Weed Science, 1-27. [Link]

- von Stackelberg, K. (2013). A Systematic Review of Carcinogenic Outcomes and Potential Mechanisms from Exposure to 2,4-D and MCPA in the Environment. Journal of Toxicology, 2013, 376258. [Link]

- (4-chloro-2-Methylphenoxy)acetic acid | C9H9ClO3 | CID 7204. PubChem. [Link]

- LeClere, S., et al. (2018). The mutant SoIAA2 Δ9 binds to the receptors TIR1 and AFB5 with poorer affinity than the WT SoIAA2.

- Czechowski, T., et al. (2022). TIR1/AFB proteins: Active players in abiotic and biotic stress signaling. Frontiers in Plant Science, 13, 1052601. [Link]

- Mockaitis, K., & Estelle, M. (2008). Auxin receptors and plant development: a new signaling paradigm. Annual Review of Cell and Developmental Biology, 24, 55-80. [Link]

- Štěpánová, P., et al. (2018). Modulation of auxin and cytokinin responses by early steps of the phenylpropanoid pathway. BMC Plant Biology, 18(1), 302. [Link]

- Calderón Villalobos, L. I., et al. (2012). A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin. Nature Chemical Biology, 8(5), 477-485. [Link]

- Kubalová, D., et al. (2025). Unresolved roles of Aux/IAA proteins in auxin responses. Physiologia Plantarum, 177(3), e14285. [Link]

- de Figueiredo, M. R. A., et al. (2025). A transposable element insertion in AUX/IAA16 disrupts splicing and causes auxin resistance in Bassia scoparia. The Plant Journal, 123(2), 379-391. [Link]

- Maraschin, F. S., et al. (2009). Auxin-induced, SCF(TIR1)-mediated poly-ubiquitination marks AUX/IAA proteins for degradation. The Plant Journal, 59(1), 100-109. [Link]

Sources

- 1. How MCPA Enhances Weed Control in Modern Agriculture [jindunchemical.com]

- 2. (4-chloro-2-Methylphenoxy)acetic acid | C9H9ClO3 | CID 7204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. MCPA - Wikipedia [en.wikipedia.org]

- 4. chemicalwarehouse.com [chemicalwarehouse.com]

- 5. Auxin herbicides: current status of mechanism and mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]

- 7. fao.org [fao.org]

- 8. scielo.br [scielo.br]

- 9. Determination of the Mechanisms of MCPA Resistance in Amaranthus powellii - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A transposable element insertion in AUX/IAA16 disrupts splicing and causes auxin resistance in Bassia scoparia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Auxin receptors and plant development: a new signaling paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Modulation of auxin and cytokinin responses by early steps of the phenylpropanoid pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Auxin-induced, SCF(TIR1)-mediated poly-ubiquitination marks AUX/IAA proteins for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. TIR1/AFB proteins: Active players in abiotic and biotic stress signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. scielo.br [scielo.br]

- 18. Unresolved roles of Aux/IAA proteins in auxin responses - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

The Biological Activity of Phenoxy Herbicides: A Technical Guide for Researchers

Introduction

Phenoxy herbicides, a class of synthetic auxins, have been a cornerstone of selective broadleaf weed control in agriculture since their introduction in the 1940s.[1][2] Their efficacy, selectivity, and cost-effectiveness have revolutionized agricultural production worldwide.[3] This guide provides an in-depth technical exploration of the biological activity of phenoxy herbicides, designed for researchers, scientists, and drug development professionals. We will delve into their molecular mechanism of action, the intricate relationship between their chemical structure and herbicidal activity, their metabolic fate in plants and the environment, and their toxicological implications for non-target organisms.

I. Mechanism of Action: Mimicry of a Natural Hormone

The primary mode of action of phenoxy herbicides is the mimicry of the natural plant hormone indole-3-acetic acid (IAA), the most common auxin.[1][4] Unlike natural auxins, which are tightly regulated by plants, synthetic auxins like 2,4-D ((2,4-dichlorophenoxy)acetic acid) and MCPA ((4-chloro-2-methylphenoxy)acetic acid) lead to uncontrolled and unsustainable growth in susceptible broadleaf plants, ultimately causing their death.[1][2][5] Monocotyledonous plants, such as cereals, are generally tolerant due to differences in their vascular structure that limit translocation of the herbicide.[5]

The herbicidal effect is a multi-faceted process:

-

Disruption of Hormonal Balance: By overwhelming the plant's natural auxin signaling pathways, phenoxy herbicides disrupt the delicate hormonal balance that governs growth and development.[4]

-

Uncontrolled Cell Division and Elongation: The sustained high levels of synthetic auxins lead to abnormal increases in cell wall plasticity, uncontrolled cell division (especially in vascular tissues), and stem curl-over.[5][6][7]

-

Altered Protein Synthesis and Ethylene Production: These herbicides influence protein synthesis and stimulate the production of ethylene, a plant hormone associated with senescence and stress responses, leading to leaf withering and eventual plant death.[5][6]

-

Vascular Tissue Disruption: The uncontrolled proliferation of cells can crush the phloem and xylem, disrupting the transport of nutrients and water throughout the plant.[7]

Caption: Simplified signaling pathway of phenoxy herbicide action.

II. Structure-Activity Relationships (SAR)

The biological activity of phenoxy herbicides is intrinsically linked to their molecular structure.[8] Modifications to the phenoxyacetic acid scaffold can significantly alter their herbicidal efficacy, selectivity, and environmental fate.

Key structural features influencing activity include:

-

The Carboxylic Acid Group: This group is essential for auxin-like activity, allowing the molecule to mimic IAA. Ester and salt formulations are readily converted to the active acid form within the plant.[1][6]

-

The Ether Linkage: The oxygen bridge between the aromatic ring and the acetic acid side chain is crucial for maintaining the correct spatial orientation for receptor binding.

-

Substituents on the Aromatic Ring: The type, number, and position of substituents (e.g., chlorine, methyl groups) on the phenyl ring are critical determinants of herbicidal potency and selectivity.[8] For example, the chlorine atoms at the 2 and 4 positions of 2,4-D are vital for its high activity.

-

Chirality: For some phenoxy herbicides like mecoprop and dichlorprop, the addition of a methyl group to the side chain creates a chiral center. The herbicidal activity is often stereospecific, with one enantiomer (typically the (R)-isomer) being significantly more active.[1]

| Herbicide | Chemical Structure | Key Substituents | Relative Herbicidal Activity (Broadleaf Weeds) |

| 2,4-D | 2,4-dichlorophenoxyacetic acid | 2,4-Dichloro | High |

| MCPA | 4-chloro-2-methylphenoxyacetic acid | 4-Chloro, 2-Methyl | High |

| 2,4,5-T | 2,4,5-trichlorophenoxyacetic acid | 2,4,5-Trichloro | Very High (Use now restricted) |

| Mecoprop (MCPP) | (RS)-2-(4-chloro-2-methylphenoxy)propanoic acid | 4-Chloro, 2-Methyl, α-methyl | Moderate to High |

| Dichlorprop (2,4-DP) | (RS)-2-(2,4-dichlorophenoxy)propanoic acid | 2,4-Dichloro, α-methyl | Moderate to High |

Caption: Comparison of common phenoxy herbicides and their relative activity.

III. Metabolic Fate in Plants and the Environment

The persistence and selectivity of phenoxy herbicides are heavily influenced by their metabolism in plants and degradation in the environment.

A. Plant Metabolism

Plants employ a three-phase detoxification process for xenobiotics, including herbicides:

-

Phase I: Transformation: The initial step involves chemical modification of the herbicide, often through oxidation (hydroxylation), reduction, or hydrolysis, to make it more water-soluble.[9] For example, the ether linkage can be cleaved, or the aromatic ring can be hydroxylated.

-

Phase II: Conjugation: The modified herbicide is then conjugated with endogenous molecules like sugars (e.g., glucose) or amino acids.[9] This process further increases water solubility and reduces toxicity.

-

Phase III: Sequestration: The conjugated herbicide is transported and sequestered in the vacuole or incorporated into cell wall components, effectively removing it from sites of metabolic activity.[9]

The rate and efficiency of this metabolic detoxification are key factors in plant tolerance. Tolerant species, like grasses, can often metabolize phenoxy herbicides more rapidly than susceptible broadleaf weeds.

Some phenoxy herbicides, such as 2,4-DB and MCPB, are "pro-herbicides."[1][9] They are not herbicidally active themselves but are converted into the active forms (2,4-D and MCPA, respectively) within susceptible plants through β-oxidation.[9][10] Leguminous crops, which have a slower rate of β-oxidation, are therefore tolerant to these herbicides.[9]

B. Environmental Fate

The environmental persistence of phenoxy herbicides is relatively short.[3][11] The primary mechanisms of degradation are:

-

Microbial Degradation: Soil microorganisms are the main drivers of phenoxy herbicide breakdown, utilizing them as a carbon source.[12][13] The half-life in soil is typically a few weeks.[12]

-

Photodegradation: Sunlight can also contribute to the degradation of these herbicides, particularly in water.[11][14]

IV. Toxicological Profile and Non-Target Effects

While phenoxy herbicides are considered to have low to moderate acute toxicity to mammals, birds, and aquatic organisms when used according to label directions, their potential impact on non-target organisms is a critical area of research.[12][15][16]

-

Aquatic Organisms: Runoff from treated areas can introduce these herbicides into aquatic ecosystems. While they are generally not highly toxic to fish, some formulations can be more harmful to aquatic invertebrates.[17]

-

Terrestrial Invertebrates: The impact on beneficial insects, such as pollinators and natural enemies of pests, is an area of ongoing investigation. Some studies suggest that certain herbicides can have sublethal effects on these organisms.[18]

-

Human Health: The primary routes of human exposure are through occupational handling and accidental ingestion. While extensive research has been conducted, regulatory agencies generally consider the risk to human health to be low when these products are used correctly.[15][19]

Caption: A generalized workflow for the toxicological assessment of herbicides.

V. Herbicide Resistance

The evolution of herbicide resistance in weed populations is a significant challenge in agriculture. While resistance to phenoxy herbicides has been slower to develop compared to other herbicide classes, it has been documented in several weed species.[3][20] Resistance mechanisms can include:

-

Enhanced Metabolism: Resistant weeds may have an increased ability to metabolize and detoxify the herbicide.

-

Altered Target Site: Mutations in the auxin receptor proteins can reduce the binding affinity of the herbicide.

-

Reduced Translocation: Resistant biotypes may exhibit reduced movement of the herbicide to its site of action.

The use of low herbicide doses has been shown to accelerate the evolution of resistance.[21][22] Therefore, adherence to recommended application rates and the implementation of integrated weed management strategies are crucial for mitigating the development of resistance.

VI. Experimental Protocols: A Foundation for Research

A. Protocol for Assessing Herbicide Efficacy (Whole Plant Assay)

-

Plant Material: Grow target weed species from seed in a controlled environment (growth chamber or greenhouse) with standardized conditions (e.g., 16-hour photoperiod, 22/15°C day/night temperature).[23]

-

Herbicide Application: Apply the phenoxy herbicide at various doses (including a control with no herbicide) to plants at a specific growth stage (e.g., 2-4 leaf stage). Application should be performed using a calibrated sprayer to ensure uniform coverage.

-

Data Collection: At set time points (e.g., 7, 14, and 21 days after treatment), visually assess plant injury using a rating scale (e.g., 0% = no injury, 100% = plant death). Additionally, measure plant biomass (fresh and dry weight) to quantify the treatment effect.

-

Data Analysis: Analyze the dose-response data to determine the herbicide concentration required to cause 50% inhibition of growth (GR50) or 50% mortality (LD50).

B. Protocol for Residue Analysis in Environmental Samples (Water)

This protocol is a simplified overview based on EPA methodologies.[24][25]

-

Sample Collection and Preservation: Collect water samples in amber glass bottles and store them at 4°C.

-

Sample Preparation:

-

For samples potentially containing esterified herbicides, adjust the pH to ≥12 with 1M KOH and hold for at least one hour to hydrolyze the esters to the parent acid.[25]

-

Acidify the sample to a pH of ≤2 with a strong acid (e.g., sulfuric or hydrochloric acid).

-

-

Extraction: Perform a liquid-liquid extraction using a suitable organic solvent (e.g., methylene chloride or diethyl ether). Alternatively, solid-phase extraction (SPE) can be used for sample cleanup and concentration.

-

Derivatization (for GC analysis): The acidic herbicides are often derivatized to their methyl esters using a reagent like diazomethane or boron trifluoride-methanol to improve their volatility and chromatographic properties for gas chromatography (GC) analysis.[24]

-

Analysis: Analyze the extracts using gas chromatography with an electron capture detector (GC-ECD) or mass spectrometry (GC-MS) for identification and quantification.[24][26] High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) can also be used for direct analysis of the acidic forms without derivatization.[25][27]

-

Quality Control: Include procedural blanks, spiked samples, and certified reference materials to ensure the accuracy and reliability of the results.

Conclusion

Phenoxy herbicides remain a vital tool in modern agriculture. A thorough understanding of their biological activity, from their molecular mechanism of action to their environmental fate, is essential for their responsible and sustainable use. This guide has provided a comprehensive overview of these key aspects, offering a foundation for further research and development in the field of weed science and environmental toxicology. Continued investigation into the nuances of their interaction with both target and non-target organisms will be crucial for optimizing their efficacy while minimizing unintended ecological impacts.

References

- Wikipedia. Phenoxy herbicide. [Link]

- Wikipedia. 2,4-Dichlorophenoxyacetic acid. [Link]

- Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived

- Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide.

- 2,4-D Technical Fact Sheet.

- Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide. J-STAGE. [Link]

- 2,4-Dichlorophenoxyacetic acid. BYJU'S. [Link]

- Review on Analysis Methodology of Phenoxy Acid Herbicide Residues. Semantic Scholar. [Link]

- Managing phenoxy resistance in pasture weeds. Massey University. [Link]

- The movement, persistence, and fate of the phenoxy herbicides and TCDD in the forest. SpringerLink. [Link]

- Lecture Metabolism of Herbicides in Plants. University of Nebraska-Lincoln. [Link]

- Environmental fate and effects of 2,4-dichlorophenoxyacetic herbicide.

- Importance of 2,4-D and Other Phenoxy Herbicides in Herbicide Resistance Management. 24d.info. [Link]

- China What's usage of Phenoxyacetic acid? Manufacturer and Supplier. Starsky. [Link]

- Wikipedia. MCPA. [Link]

- Probing Structure-Property Relationships in a Family of Aryloxyphenoxy Propionate Herbicides Using Single Crystal X-Ray Diffraction Techniques. Cambridge Core. [Link]

- Wikipedia. Phenoxyacetic acid. [Link]

- Method 1658: The Determination of Phenoxy-Acid Herbicides in Municipal and Industrial Wastewater. U.S. Environmental Protection Agency. [Link]

- Low dose phenoxy resistance.

- Fast Analysis of Phenoxyacetic and Phenoxypropionic Herbicides in Vegetable Matrix by Negative Ion Electrospray LC/MS/MS. Agilent. [Link]

- Potential impact of the herbicide 2,4-dichlorophenoxyacetic acid on human and ecosystems.

- Field Considerations | Metabolism of Herbicides or Xenobiotics in Plants.

- ON THE SELECTIVITY AND MECHANISM OF ACTION OF THE PHENOXY (AUXIN) HERBICIDES. UC ANR Repository. [Link]

- Toxic Mechanisms of Aryloxyphenoxypropionates in Target and Non-target Organisms.

- Review on Analysis Methodology of Phenoxy Acid Herbicide Residues.

- Introgression of phenoxy herbicide resistance from Raphanus raphanistrum into Raphanus sativus. Cambridge University Press. [Link]

- Phenoxy Herbicides (2,4-D).

- Fast Analysis of Chlorinated Phenoxy Herbicides in Environmental Samples by Negative ESI LC-MS/MS – 14337. eConference.io. [Link]

- Application of MCPA herbicide on soils amended with biostimulants: short-time effects on soil biological properties.

- Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid.

- AHRI Insight #72: Low dose phenoxy resistance. YouTube. [Link]

- Meta-Analysis of Herbicide Non-Target Effects on Pest N

- MCPA in Drinking-water.

- Environmental persistence and fate of fenoxaprop‐ethyl. Oxford Academic. [Link]

- Needless Public Concerns About Herbicides. Arboriculture & Urban Forestry. [Link]

- Herbicide 2,4-D: A Review of Toxicity on Non-Target Organisms.

- The Phenoxy Herbicides1. Cambridge University Press & Assessment. [Link]

- Mode of Action of a Novel Synthetic Auxin Herbicide Halauxifen-Methyl. MDPI. [Link]

- MCPA herbicide: new insights from catchment scale research in the North-West. YouTube. [Link]

- A review of the pesticide MCPA in the land‐water environment and emerging research needs. Source to Tap. [Link]

- Organo-auxin Herbicides. Florida Department of Agriculture and Consumer Services. [Link]

- Pesticide Fate in the Environment: A Guide for Field Inspectors.

- (PDF) Current Status of Auxin‐Mimic Herbicides.

Sources

- 1. Phenoxy herbicide - Wikipedia [en.wikipedia.org]

- 2. deq.mt.gov [deq.mt.gov]

- 3. 24d.info [24d.info]

- 4. cdn.nufarm.com [cdn.nufarm.com]

- 5. byjus.com [byjus.com]

- 6. 2,4-D Technical Fact Sheet [npic.orst.edu]

- 7. my.ucanr.edu [my.ucanr.edu]

- 8. mdpi.com [mdpi.com]

- 9. www2.lsuagcenter.com [www2.lsuagcenter.com]

- 10. Field Considerations | Metabolism of Herbicides or Xenobiotics in Plants - passel [passel2.unl.edu]

- 11. andrewsforest.oregonstate.edu [andrewsforest.oregonstate.edu]

- 12. MCPA - Wikipedia [en.wikipedia.org]

- 13. youtube.com [youtube.com]

- 14. cdn.who.int [cdn.who.int]

- 15. Print Article | Arboriculture & Urban Forestry [auf.isa-arbor.com]

- 16. The Phenoxy Herbicides: CAST | Weed Science | Cambridge Core [cambridge.org]

- 17. Potential impact of the herbicide 2,4-dichlorophenoxyacetic acid on human and ecosystems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Meta-Analysis of Herbicide Non-Target Effects on Pest Natural Enemies | MDPI [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. resistance.nzpps.org [resistance.nzpps.org]

- 21. ahri.uwa.edu.au [ahri.uwa.edu.au]

- 22. youtube.com [youtube.com]

- 23. ahri.uwa.edu.au [ahri.uwa.edu.au]

- 24. epa.gov [epa.gov]

- 25. archivedproceedings.econference.io [archivedproceedings.econference.io]

- 26. researchgate.net [researchgate.net]

- 27. agilent.com [agilent.com]

Methyl 4-chloro-2-methylphenoxyacetate as a synthetic auxin

An In-Depth Technical Guide to Methyl 4-chloro-2-methylphenoxyacetate as a Synthetic Auxin

Introduction

Synthetic auxins represent a cornerstone of modern agriculture and plant science, providing invaluable tools for both weed control and fundamental research into plant growth and development. Among these, this compound (MCPA-methyl), and its active form MCPA, stand out as a widely utilized phenoxy herbicide.[1][2] First introduced in 1945, MCPA selectively targets broadleaf weeds in cereal crops and pastures, mimicking the action of the natural plant hormone indole-3-acetic acid (IAA) to induce lethal, uncontrolled growth in susceptible species.[1][2] This guide provides a comprehensive technical overview of MCPA as a synthetic auxin, intended for researchers, scientists, and drug development professionals. We will delve into its molecular mechanism of action, physiological effects, synthesis, and the experimental protocols necessary for its study, grounding our discussion in established scientific principles and field-proven insights.

Chemical and Physical Properties

MCPA is the common name for (4-chloro-2-methylphenoxy)acetic acid.[3] The methyl ester form, this compound, is a common formulation that enhances its herbicidal efficacy.

| Property | Value |

| Chemical Formula | C9H9ClO3 (for MCPA) |

| Molar Mass | 200.62 g/mol (for MCPA)[1] |

| Appearance | White to light brown solid[1] |

| Melting Point | 114 to 118 °C[1] |

| Water Solubility | 825 mg/L (23 °C) for MCPA acid[1] |

| pKa | 3.07[3] |

Molecular Mechanism of Action: Hijacking the Auxin Signaling Pathway

The herbicidal activity of MCPA is a direct consequence of its ability to mimic IAA and overwhelm the plant's natural auxin signaling pathway. This leads to a cascade of molecular events culminating in uncontrolled cell division and elongation, ultimately causing plant death.[1][2] The core of this mechanism involves the interaction of MCPA with the TIR1/AFB family of F-box proteins, which function as auxin co-receptors.

The TIR1/AFB Co-Receptor Complex

In the absence of auxin, Aux/IAA transcriptional repressors bind to Auxin Response Factors (ARFs), preventing them from activating the expression of auxin-responsive genes. The perception of auxin, including synthetic auxins like MCPA, occurs through the formation of a ternary co-receptor complex consisting of the TIR1/AFB protein, an Aux/IAA repressor, and the auxin molecule itself.[4] MCPA acts as a "molecular glue," stabilizing the interaction between TIR1/AFB and the Aux/IAA protein.[4]

Caption: MCPA-mediated hijacking of the auxin signaling pathway.

Degradation of Aux/IAA Repressors and Activation of ARFs

The formation of the TIR1/AFB-MCPA-Aux/IAA complex targets the Aux/IAA repressor for ubiquitination by the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex, of which TIR1/AFB is a component.[4] This polyubiquitination marks the Aux/IAA protein for degradation by the 26S proteasome. The degradation of the Aux/IAA repressor liberates the ARF transcription factor, allowing it to bind to Auxin Response Elements (AuxREs) in the promoters of auxin-responsive genes and activate their transcription.[4]

The overexpression of these genes, which are involved in cell division, expansion, and differentiation, leads to the characteristic symptoms of synthetic auxin herbicide phytotoxicity, including epinasty, stem twisting, and ultimately, plant death.

Physiological and Morphological Effects

The molecular cascade initiated by MCPA manifests in a series of observable physiological and morphological changes in susceptible plants, primarily broadleaf species.

Herbicidal Efficacy

MCPA is highly effective against a wide range of broadleaf weeds, while monocotyledonous crops like wheat, barley, and oats exhibit tolerance.[2] This selectivity is a key attribute for its use in agriculture.

| Weed Species | Common Name | Efficacy of MCPA |

| Chenopodium album | Lamb's quarters | High |

| Cirsium arvense | Canada thistle | High |

| Stellaria media | Chickweed | High |

| Taraxacum officinale | Dandelion | High |

| Trifolium repens | White clover | Moderate to High |

Symptoms of Phytotoxicity

Exposure of susceptible plants to MCPA results in a characteristic set of symptoms, including:

-

Epinasty: Downward bending of leaves and petioles.

-

Stem and petiole twisting and swelling.

-

Leaf cupping and crinkling.

-

Callus formation on stems and roots.

-

Inhibition of root growth.

These symptoms are a direct result of the uncontrolled and disorganized cell growth and division induced by the persistent activation of auxin signaling pathways.

Synthesis and Chemical Properties

The synthesis of MCPA typically involves the reaction of 2-methyl-4-chlorophenol with chloroacetic acid in the presence of a base.[1] The methyl ester, MCPA-methyl, is then synthesized through esterification of the MCPA acid.

Step-by-Step Synthesis of MCPA

A common industrial synthesis process involves the following steps:

-

Formation of Sodium 2-methyl-4-chlorophenoxide: 2-methyl-4-chlorophenol is reacted with a strong base, such as sodium hydroxide, to form the corresponding sodium salt.

-

Williamson Ether Synthesis: The sodium 2-methyl-4-chlorophenoxide is then reacted with sodium chloroacetate. The phenoxide ion acts as a nucleophile, displacing the chloride ion from chloroacetic acid to form the sodium salt of MCPA.

-

Acidification: The sodium salt of MCPA is acidified, typically with a strong mineral acid like hydrochloric acid, to precipitate the MCPA acid.

-

Purification: The crude MCPA is then purified, often through recrystallization, to yield the final product.

Synthesis of this compound

The synthesis of the methyl ester can be achieved through Fischer esterification:

-

Reaction with Methanol: MCPA acid is reacted with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid.

-

Esterification: The reaction mixture is heated to drive the equilibrium towards the formation of the methyl ester and water.

-

Workup and Purification: The reaction mixture is then worked up to remove the excess methanol, acid catalyst, and water, followed by purification of the MCPA-methyl ester, often by distillation or chromatography.

Experimental Protocols

To facilitate further research into the activity of MCPA, this section provides a detailed protocol for a competitive radioligand binding assay to determine its binding affinity for the TIR1/AFB-Aux/IAA co-receptor complex.

Workflow for In Vitro Auxin Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol: Competitive Radioligand Binding Assay

This protocol is adapted from established methods for auxin-receptor binding assays.

1. Materials and Reagents:

-

Purified recombinant TIR1/AFB and Aux/IAA proteins

-

Radiolabeled auxin (e.g., [3H]-IAA)

-

Unlabeled MCPA

-

Binding buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT)

-

Wash buffer (Binding buffer with 0.1% BSA)

-

Glass fiber filters (pre-soaked in wash buffer)

-

96-well filter plates

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

2. Procedure:

-

Prepare MCPA dilutions: Prepare a serial dilution of unlabeled MCPA in binding buffer to cover a wide range of concentrations (e.g., from 10^-10 M to 10^-4 M).

-

Prepare reaction mixtures: In a 96-well plate, combine the following in each well:

-

Binding buffer

-

A fixed concentration of purified TIR1/AFB and Aux/IAA proteins to form the co-receptor complex.

-

A fixed concentration of radiolabeled auxin (e.g., [3H]-IAA) at a concentration close to its Kd for the receptor complex.

-

Varying concentrations of unlabeled MCPA.

-

For total binding, add binding buffer instead of unlabeled MCPA.

-

For non-specific binding, add a large excess of unlabeled IAA instead of MCPA.

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 1-2 hours).

-

Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a vacuum manifold. This separates the protein-bound radioligand from the free radioligand.

-

Washing: Wash the filters several times with ice-cold wash buffer to remove any unbound radioligand.

-

Scintillation Counting: Transfer the filters to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

3. Data Analysis:

-

Calculate specific binding: Subtract the non-specific binding from the total binding for each concentration of MCPA.

-

Generate a competition curve: Plot the percentage of specific binding as a function of the logarithm of the MCPA concentration.

-

Determine the IC50: The IC50 is the concentration of MCPA that inhibits 50% of the specific binding of the radiolabeled auxin. This can be determined by non-linear regression analysis of the competition curve.

-

Calculate the Ki: The inhibition constant (Ki) for MCPA can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Environmental Fate and Toxicology

The widespread use of MCPA necessitates a thorough understanding of its environmental behavior and toxicological profile.

Environmental Fate

MCPA is moderately persistent in soil, with a reported half-life of around 24 days, though this can vary depending on environmental conditions such as temperature and soil moisture.[1] It is relatively mobile in soil and has the potential to leach into groundwater.[5][6] Degradation of MCPA in the environment can occur through microbial action and photodegradation.[1]

Toxicology

MCPA exhibits moderate toxicity to mammals and aquatic organisms, and is less toxic to birds.[1] The primary metabolite of MCPA, 4-chloro-2-methylphenol (MCP), is considered to be more toxic to aquatic organisms.[1] In humans, acute exposure can cause irritation to the skin, eyes, and respiratory tract, as well as gastrointestinal issues.[7] High levels of exposure may affect the liver and kidneys.[7]

Regulatory Limits

Regulatory agencies worldwide have established maximum residue limits (MRLs), or tolerances, for MCPA in various food commodities to ensure consumer safety. In the United States, the Environmental Protection Agency (EPA) sets these tolerances.[8] For example, the EPA has established tolerances for MCPA residues in products such as tea and various grains.[1] Similarly, the European Union has regulations governing the MRLs of pesticides in food products.

Conclusion

This compound, through its active form MCPA, serves as a potent and selective synthetic auxin herbicide. Its efficacy lies in its ability to mimic natural auxin and disrupt the tightly regulated auxin signaling pathway, leading to uncontrolled growth and death in susceptible broadleaf weeds. A thorough understanding of its molecular mechanism of action, coupled with robust experimental protocols, is essential for its continued effective and safe use in agriculture, as well as for advancing our fundamental knowledge of plant biology. This guide has provided an in-depth technical overview to support researchers and scientists in their work with this important class of synthetic auxins.

References

- Wikipedia. MCPA. [Link]

- How MCPA Enhances Weed Control in Modern Agriculture. (2025-07-21).

- Peña, D., et al. (2015). Environmental fate of the herbicide MCPA in agricultural soils amended with fresh and aged de-oiled two-phase olive mill waste. PubMed. [Link]

- National Center for Biotechnology Information. PubChem Compound Summary for CID 7204, (4-chloro-2-Methylphenoxy)acetic acid. [Link]

- New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: 4-Chloro-2-Methylphenoxyacetic Acid. [Link]

- Uchida, N., et al. (2018). Chemical Hijacking of Auxin Signaling With an Engineered auxin-TIR1 Pair. Nature Chemical Biology, 14(3), 299–305. [Link]

- Graves, C., et al. (2010). A review of the pesticide MCPA in the land-water environment and emerging research needs.

- Federal Register. (2021). MCPA; Pesticide Tolerances. [Link]

- U.S. Environmental Protection Agency. Regulation of Pesticide Residues on Food. [Link]

Sources

- 1. Radioligand Binding Assays for Determining Dissociation Constants of Phytohormone Receptors | Springer Nature Experiments [experiments.springernature.com]

- 2. Radioligand Binding Assays for Determining Dissociation Constants of Phytohormone Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. raineslab.com [raineslab.com]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. m.youtube.com [m.youtube.com]

- 7. science.umd.edu [science.umd.edu]

- 8. The differential binding and biological efficacy of auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]

Environmental Fate of MCPA Methyl Ester: From Application to Degradation

An In-depth Technical Guide:

Abstract

MCPA (2-methyl-4-chlorophenoxyacetic acid) is a selective phenoxy herbicide widely employed for the control of broadleaf weeds in agriculture.[1] It is often formulated as an ester, such as MCPA methyl ester, to enhance its efficacy and handling properties. Understanding the environmental fate of this esterified form is paramount for assessing its ecological impact and ensuring its safe use. This technical guide provides a comprehensive overview of the transformation and transport of MCPA methyl ester in the environment. We will delve into the critical processes of hydrolysis, photolysis, and biodegradation, which collectively govern its persistence, mobility, and ultimate degradation. This document synthesizes current scientific understanding, presents key quantitative data, and provides detailed experimental protocols for researchers in the field.

The Central Role of Hydrolysis: The Gateway to Degradation

MCPA methyl ester is, in essence, a pro-herbicide. Its environmental journey begins with a rapid and critical transformation: hydrolysis. This chemical reaction cleaves the ester bond, releasing the biologically active parent, MCPA acid, and methanol.

Once applied to soil or entering an aqueous environment, ester forms of MCPA are rapidly hydrolyzed to the free acid form within hours or days.[2] Field studies with a similar ester, MCPA 2-ethylhexyl ester (MCPA-EHE), have shown that a large proportion converts to MCPA acid on the day of application, with near-complete conversion within three days under normal conditions. This rapid conversion is the pivotal first step; therefore, the subsequent environmental fate is predominantly that of the more soluble and mobile MCPA acid.[2][3]

Causality in Experimental Design: To study the environmental fate of MCPA methyl ester, it is crucial to first quantify the rate of hydrolysis. This allows researchers to distinguish between the degradation of the ester itself and the degradation of its primary, more persistent, hydrolysis product, MCPA acid. Isolating this process from microbial activity is essential for accurate modeling.

Table 1: Hydrolysis Rates of MCPA Esters

| MCPA Form | Medium | pH | Temperature (°C) | Half-life (t½) | Reference |

| MCPA 2-EHE | Clay Loam Soil | N/A | N/A | 4.5 - 16.6 hours | |

| MCPA 2-EHE | Sterile Buffers | 9 | N/A | < 117 hours | |

| MCPA 2-EHE | Sterile Buffers | 5, 7 | N/A | No hydrolysis observed |

Note: Data for the methyl ester specifically is less common in literature, but the rapid hydrolysis of other esters like 2-EHE serves as a reliable proxy for its behavior.

Degradation Pathways of the Active Moiety (MCPA Acid)

Following hydrolysis, the fate of the resulting MCPA acid is governed by two primary degradation mechanisms: microbial degradation and photolysis.

Microbial Degradation: The Primary Engine of Breakdown

The main route of dissipation for MCPA in soil and water is microbial degradation.[2] This process is highly dependent on environmental conditions that regulate the activity of soil microbial communities, such as oxygen availability, temperature, soil moisture, and pH.[2]

-

Mechanism: The biodegradation is primarily an aerobic process; in the absence of oxygen, the transformation is negligible. Soil microorganisms utilize MCPA as a carbon source.[4] The degradation pathway often involves the enzymatic cleavage of the ether linkage, yielding 4-chloro-2-methylphenol (CMP) as the major metabolite, which is also subject to further degradation.[3][4] Another potential pathway is the hydroxylation of the methyl group.[4] Studies have identified that this process can be catalyzed by an α-ketoglutarate-dependent dioxygenase enzyme encoded by the tfdA gene in some soil bacteria.[4]

-

Persistence: The field half-life (DT50) of MCPA is typically between 7 and 60 days.[2] However, this can vary significantly. For instance, in acidic soils or at low temperatures, persistence can increase.[3]

Table 2: Aerobic Soil Metabolism of MCPA

| Soil Type | Temperature (°C) | Half-life (DT50) | Key Metabolite | Reference |

| Sandy Loam | 20 | 24 days | CO2 (65.6% after 209 days) | |

| General Field Conditions | N/A | 14 - 30 days | N/A | [5] |